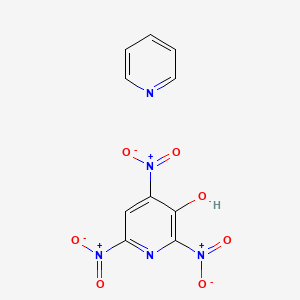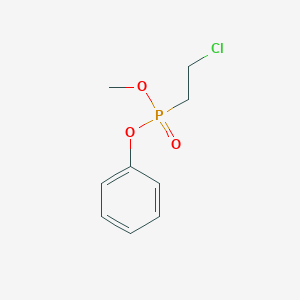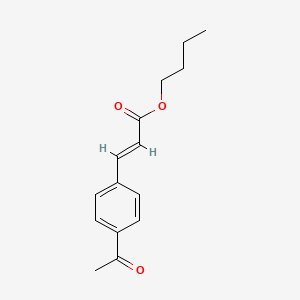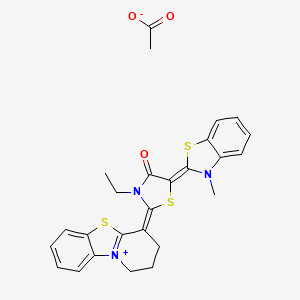
Pyridine;2,4,6-trinitropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Pyridine;2,4,6-trinitropyridin-3-ol involves several steps, starting with the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions. The resulting compound is then subjected to further reactions to introduce the hydroxyl group at the 3 position .
Industrial production methods often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Pyridine;2,4,6-trinitropyridin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
Pyridine;2,4,6-trinitropyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine;2,4,6-trinitropyridin-3-ol involves the release of a significant amount of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid decomposition to produce nitrogen gas and other byproducts, leading to a high-energy release . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the compound interacts with specific enzymes and proteins, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Pyridine;2,4,6-trinitropyridin-3-ol is unique due to the presence of three nitro groups and a hydroxyl group on the pyridine ring. Similar compounds include:
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT has a similar nitro group arrangement but lacks the pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Another highly energetic compound with three nitro groups attached to a phenol ring.
2,4-Dinitrophenol: Used in various industrial applications, this compound has two nitro groups and a hydroxyl group on a phenol ring.
This compound stands out due to its unique combination of nitro groups and the pyridine ring, which imparts distinct chemical and physical properties .
Properties
CAS No. |
143367-44-6 |
|---|---|
Molecular Formula |
C10H7N5O7 |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
pyridine;2,4,6-trinitropyridin-3-ol |
InChI |
InChI=1S/C5H2N4O7.C5H5N/c10-4-2(7(11)12)1-3(8(13)14)6-5(4)9(15)16;1-2-4-6-5-3-1/h1,10H;1-5H |
InChI Key |
ZTTLYYBOGKXGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-](/img/structure/B12559042.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
phosphane](/img/structure/B12559053.png)

![N-[1-(3-Methylphenyl)ethenyl]acetamide](/img/structure/B12559061.png)
![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)




